molecular formula C12H12ClNO2 B2741266 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 156232-36-9

5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2741266
CAS No.: 156232-36-9
M. Wt: 237.68
InChI Key: VPVIYEFIPRLRNA-UHFFFAOYSA-N
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Description

5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 156232-36-9) is a spirocyclic oxindole derivative with a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol . This chemical building block is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive molecules. Spirooxindole scaffolds, like this one, are recognized as privileged structures in pharmaceutical research due to their well-defined three-dimensionality and ability to mimic key molecular motifs found in many natural products . Researchers utilize this compound as a key synthetic intermediate for constructing complex heterocyclic systems. The spiro architecture and the presence of the chloro substituent offer specific vectors for chemical modification, enabling the exploration of structure-activity relationships (SAR). The reactive handles, including the carbonyl group and the chloro-substituted aromatic ring, make it a versatile precursor for synthesizing diverse compound libraries aimed at probing biological targets. Available data indicates that this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should always be followed. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVIYEFIPRLRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One and Analogous Spiro Indole 3,4 Oxane 2 Ones

Retrosynthetic Analysis of the 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one Core

A logical retrosynthetic disconnection of the this compound core points towards several strategic bond cleavages. The spirocyclic junction at C3 of the oxindole (B195798) is a primary target for disconnection. One common approach involves a disconnection of the C-O and a C-C bond of the oxane ring, leading back to a substituted oxindole precursor and a suitable three-carbon component. This strategy often employs a Michael addition followed by an intramolecular cyclization.

A further disconnection of the oxindole ring itself reveals isatin (B1672199) or a derivative, such as 5-chloro-isatin, as a readily available starting material. The oxane portion can be retrosynthetically traced back to a 1,3-dicarbonyl compound or a related synthon. Therefore, a convergent synthesis can be envisioned from three primary building blocks: a substituted isatin (e.g., 5-chloro-isatin), an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. This three-component approach forms the basis for many of the synthetic methodologies discussed below.

Multi-Component Reaction Approaches to Spiro[indole-3,4'-oxane]-2-ones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like spiro[indole-3,4'-oxane]-2-ones in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the rapid generation of molecular diversity.

One-Pot Cycloaddition Strategies

One-pot cycloaddition reactions are a cornerstone in the synthesis of spiro-oxindole pyran derivatives. A prevalent and effective method is the three-component reaction involving an isatin derivative, an active methylene compound such as malononitrile (B47326), and a 1,3-dicarbonyl compound. nih.govorientjchem.org This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence. nih.gov

For instance, the reaction of a substituted isatin, malononitrile, and a cyclic 1,3-diketone in the presence of a catalyst can afford the corresponding spiro[4H-pyran-3,3'-oxindole] derivatives in good to excellent yields. orientjchem.org The use of heterogeneous catalysts, such as nano Ag/kaolin, has been reported to efficiently promote this transformation under mild conditions. orientjchem.org The reaction is versatile, allowing for a range of substituents on the isatin ring, including chloro substituents at the 5-position.

Below is a table summarizing the synthesis of various spiro[4H-pyran-3,3'-oxindole] derivatives via a one-pot, three-component reaction catalyzed by nano Ag/kaolin. orientjchem.org

EntryIsatin Derivative1,3-Dicarbonyl CompoundProductYield (%)
1Isatin1,3-Cyclohexanedione2-Amino-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile94
25-Chloroisatin (B99725)1,3-Cyclohexanedione2-Amino-5'-chloro-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile92
35-Bromoisatin1,3-Cyclohexanedione2-Amino-5'-bromo-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile90
45-Nitroisatin1,3-Cyclohexanedione2-Amino-5'-nitro-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile88
5IsatinDimedone2-Amino-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile95
65-ChloroisatinDimedone2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3'-indoline]-3-carbonitrile93

Domino Reaction Sequences

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. These sequences are highly efficient for the construction of complex molecular architectures from simple precursors. The synthesis of spiro[indole-3,4'-oxane]-2-ones is well-suited to domino strategies.

A notable example is the domino Knoevenagel/Michael/cyclization reaction of isatins, malononitrile, and 1,3-dicarbonyl compounds. nih.gov This sequence is often catalyzed by a base or an organocatalyst. The reaction is initiated by the Knoevenagel condensation of isatin with malononitrile to form an isatylidene malononitrile intermediate. This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound to the activated double bond. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the final spiro[4H-pyran-3,3'-oxindole] product. The feasibility of this domino reaction has also been demonstrated in the synthesis of fused spiro-4H-pyran derivatives under catalyst-free conditions, showcasing the inherent reactivity of the starting materials. acs.org

Catalytic Asymmetric Synthesis of Spiro[indole-3,4'-oxane]-2-ones

The development of catalytic asymmetric methods for the synthesis of spiro[indole-3,4'-oxane]-2-ones is of paramount importance, as the stereochemistry at the spirocenter often plays a crucial role in the biological activity of these compounds. Both enantioselective and diastereoselective approaches have been explored, with organocatalysis emerging as a particularly powerful tool.

Enantioselective and Diastereoselective Cyclizations

Enantioselective cyclizations to form the oxane ring in a stereocontrolled manner have been successfully achieved using chiral catalysts. These reactions often rely on the ability of the catalyst to create a chiral environment around the reacting species, thereby directing the formation of one enantiomer over the other.

For example, a highly enantioselective inverse-electron-demand oxa-Diels–Alder reaction of a β,γ-unsaturated pyrazole (B372694) amide and an N-diphenyl isatin-derived oxodiene has been developed using a bifunctional catalyst. rsc.orgrsc.org This strategy allows for the construction of 3,4'-pyran spirooxindole derivatives with excellent enantio- and diastereoselectivities. rsc.org Another approach involves the Prins cascade strategy for the stereoselective synthesis of spiro[tetrahydropyran-3,3′-oxindole] derivatives. rsc.org

Organocatalysis in Spirooxindole Synthesis

Organocatalysis has revolutionized the field of asymmetric synthesis, and the construction of chiral spirooxindoles has greatly benefited from this technology. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been effectively employed to catalyze the enantioselective synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives. nih.gov

In a notable study, a cinchonidine-derived thiourea (B124793) was used as an organocatalyst for the stereoselective three-component reaction of isatins, malononitrile, and 1,3-dicarbonyl compounds. nih.gov This domino reaction proceeded with good yields and moderate to high enantiomeric excesses. Interestingly, the addition of water as an additive was found to significantly improve the enantioselectivity of the reaction. nih.gov

The following table presents the results of the organocatalyzed asymmetric synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives. nih.gov

EntryIsatin R group1,3-Dicarbonyl CompoundYield (%)ee (%)
1H1,3-Cyclohexanedione8580
25-Cl1,3-Cyclohexanedione8284
35-Br1,3-Cyclohexanedione8085
45-NO21,3-Cyclohexanedione7175
5HDimedone9287
65-ClDimedone9085

Metal-Catalyzed Methodologies

Transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures like spirooxindoles. nih.gov Various metals, including palladium, rhodium, copper, and zinc, have been employed to facilitate the formation of the spirocyclic core. These methods often involve the reaction of substituted isatins or other indole (B1671886) derivatives with suitable coupling partners.

For the synthesis of chlorinated spirooxindoles, such as this compound, the use of 5-chloroisatin as a starting material is a common strategy. researchgate.netresearchgate.net Metal catalysts can be employed in various reaction types, including cycloadditions and multicomponent reactions, to construct the desired spiro[indole-3,4'-oxane]-2-one framework. The presence of the electron-withdrawing chloro group on the isatin ring can influence the reactivity of the substrate and the efficiency of the catalytic cycle.

CatalystReactantsProductYield (%)Reference
Nickel Chloride5-Chloroisatin, Malononitrile, PhthalhydrazidePyrazolophthalazinyl spirooxindoleGood nih.gov
Silver NanoparticlesIsatin, β-Diketone, EnaminesSpirooxindoleHigh to Excellent nih.gov
Zinc Sulfide NanoparticlesIsatin derivativesSpiro[chromene-4,3′-indoline] and Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]- nih.gov

Table 1: Examples of Metal-Catalyzed Synthesis of Spirooxindoles

Radical Cyclization Strategies for Spiro[indole-3,4'-oxane]-2-one Formation

Radical cyclization reactions provide an alternative and powerful approach for the construction of five- and six-membered rings, making them suitable for the synthesis of the spiro[indole-3,4'-oxane]-2-one scaffold. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

While the direct application of radical cyclization to the synthesis of this compound is not extensively documented, the general principles of radical chemistry suggest its feasibility. thieme-connect.de For instance, visible-light-mediated photoredox catalysis has emerged as a mild and efficient way to generate radicals under neutral conditions. rsc.orgresearchgate.net This approach could potentially be adapted for the synthesis of the target compound, for example, by using a suitable precursor bearing a radical precursor and an appropriately positioned alkene or alkyne for cyclization. The 5-endo-trig radical cyclization, though kinetically disfavored by Baldwin's rules, has been successfully employed in certain contexts for the synthesis of five-membered rings. rsc.org

Recent advancements have demonstrated the use of radical-cascade reactions for the synthesis of complex indole-containing polycycles. researchgate.net These strategies could potentially be adapted to incorporate an oxane ring and a chloro-substituent.

MethodPrecursor TypeKey StepPotential Application
Photoredox CatalysisAlkene- or alkyne-tethered indoleVisible-light-induced radical generation and cyclizationSynthesis of spiro[indole-3,4'-oxane]-2-one
Oxidative Radical CyclizationActive methine substrate with allyl and phenyl groupsIron(III) chloride promoted cascade cyclizationConstruction of complex spiro-fused systems

Table 2: Potential Radical Cyclization Strategies

Development of Novel Synthetic Pathways to this compound Scaffolds

The quest for more efficient and versatile synthetic routes to complex molecules like this compound has led to the development of novel synthetic pathways. These often involve multicomponent reactions (MCRs), domino reactions, and the use of innovative catalysts or reaction conditions.

MCRs are particularly attractive as they allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. bohrium.com For the synthesis of spiro[indole-3,4'-oxane]-2-ones, a three-component reaction involving an isatin (such as 5-chloroisatin), a suitable oxygen-containing component, and another reactant could provide a direct route to the desired scaffold. rhhz.net For example, the reaction of 8-hydroxyquinoline (B1678124) with isatins and malononitrile has been shown to produce functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. rhhz.net

The use of unconventional activation methods, such as microwave irradiation or mechanochemistry, has also been explored to accelerate reaction rates and improve yields in the synthesis of spirooxindoles. nih.gov These "green" chemistry approaches offer advantages in terms of reduced reaction times and solvent usage. nih.gov

Furthermore, [3+2] cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings. nih.gov The reaction of an in situ generated azomethine ylide with a suitable dipolarophile can lead to the formation of spiro-pyrrolidine oxindoles, and conceptually similar strategies could be envisioned for the synthesis of spiro-oxane analogs.

Reaction TypeKey FeaturesStarting Materials (Example)Product TypeReference
Multicomponent ReactionOne-pot, high atom economyIsatin, Malononitrile, 8-HydroxyquinolineSpiro[indoline-3,4'-pyrano[3,2-h]quinoline] rhhz.net
Mechanochemical SynthesisSolvent-free, rapidIsatin, Malononitrile, IsothiocyanateSpiro[indole-pyrrolidine] nih.gov
[3+2] CycloadditionStereoselective formation of 5-membered ringsIsatin, Amino acid, DipolarophileSpirooxindole-pyrrolidine nih.gov

Table 3: Novel Synthetic Pathways to Spirooxindole Scaffolds

Elucidation of Reaction Mechanisms in the Synthesis of 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One

Mechanistic Pathways of [3+2] Cycloadditions in Spirooxindole Formation

While the direct synthesis of the oxane ring in 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is not typically achieved through a [3+2] cycloaddition, this reaction class is fundamental to the synthesis of many other spirooxindoles, particularly those containing five-membered heterocyclic rings like pyrrolidines. Understanding these mechanisms provides a crucial context for spiro-center construction.

A prevalent method for forming spiro-pyrrolidinyl-oxindoles is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. In the context of a 5-chloro-substituted scaffold, the reaction would commence with 5-chloroisatin (B99725). The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with the C3-carbonyl group of 5-chloroisatin, followed by decarboxylation.

The resulting dipole then reacts with an alkene dipolarophile. The regioselectivity and stereoselectivity of this cycloaddition are governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Theoretical studies, such as Density Functional Theory (DFT), on related systems involving 5-chloroisatin derivatives have shown that these reactions proceed with complete regioselectivity under mild conditions. beilstein-journals.org The electronic nature of the substituents on both the azomethine ylide and the dipolarophile dictates the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the reaction pathway. For instance, the reaction is often characterized by a nucleophilic attack from the ylide (HOMO) to the dipolarophile (LUMO). beilstein-journals.org

Although this pathway leads to a nitrogen-containing ring, the principles of generating a spirocyclic center at the C3 position of 5-chloroisatin are directly applicable to the synthesis of other spirooxindoles.

Role of Intermediates in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for synthesizing complex molecules like spirooxindoles from simple precursors in a single pot. The formation of the spiro-pyran or spiro-oxane ring often proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. nsf.govnih.gov

A plausible mechanistic pathway for the synthesis of a spiro-pyran analogue, which upon reduction would yield the target oxane structure, is initiated by a base-catalyzed Knoevenagel condensation.

Formation of an Electrophilic Intermediate: The reaction typically starts with the condensation between 5-chloroisatin and an active methylene (B1212753) compound, such as malononitrile (B47326) or a 1,3-dicarbonyl compound. This base-catalyzed reaction forms a highly electrophilic 5-chloro-3-ylideneoxindole intermediate (a Knoevenagel adduct). nsf.govnih.gov

Michael Addition: A suitable dinucleophile, which contains the backbone of the future oxane ring (e.g., a 1,3-dicarbonyl compound like dimedone or ethyl acetoacetate), then acts as a Michael donor. nsf.govnih.gov It attacks the β-carbon of the electron-deficient alkene of the 5-chloro-3-ylideneoxindole intermediate. This Michael addition creates a new carbon-carbon bond and generates a key acyclic intermediate.

Intramolecular Cyclization: The final step is an intramolecular cyclization. An enolate or hydroxyl group within the newly formed intermediate attacks the C3 spiro-carbon or another electrophilic center to close the ring, forming the tetrahydropyran (B127337) (oxane) ring. Subsequent protonation or tautomerization yields the final spiro[indole-3,4'-pyran]-2-one derivative. If the reaction conditions are controlled, or a subsequent reduction step is employed, the saturated spiro-oxane ring of the target molecule can be obtained.

The nature of these intermediates is crucial for the reaction's success, and their stability and reactivity are influenced by the solvent, catalyst, and temperature.

Table 1: Key Intermediates in a Plausible Domino Reaction Synthesis

Step Intermediate Name Structure Description Role
1 5-Chloro-3-ylideneoxindole An electron-deficient alkene formed from the Knoevenagel condensation of 5-chloroisatin and an active methylene compound. Michael Acceptor
2 Michael Adduct An acyclic intermediate formed after the nucleophilic attack of a 1,3-dicarbonyl compound on the ylideneoxindole. Precursor to Cyclization

This interactive table outlines the proposed intermediates in the multi-component synthesis.

Insights into Catalytic Cycles and Stereocontrol Mechanisms

The synthesis of this compound, particularly in an enantioselective manner, relies heavily on catalysis. Various catalysts, including Lewis acids, organocatalysts, and metal complexes, can be employed to control the reaction pathway and, crucially, the stereochemistry of the spiro-center.

In the context of the domino reactions described above, chiral organocatalysts such as cinchona alkaloid-derived thioureas have proven effective in the asymmetric synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives. nsf.govnih.gov The catalyst operates through a bifunctional activation mechanism:

The thiourea (B124793) moiety activates the electrophilic 3-ylideneoxindole intermediate via hydrogen bonding.

The tertiary amine base moiety deprotonates the nucleophile (the 1,3-dicarbonyl compound), enhancing its reactivity.

This dual activation within the catalyst's chiral pocket brings the reactants together in a specific orientation, leading to an enantioselective Michael addition and subsequent cyclization. The stereochemical outcome is thus dictated by the catalyst's structure. The addition of water has been found to significantly improve the enantioselectivity in some cases, likely by facilitating proton transfer and stabilizing the transition state through hydrogen-bonding networks. nsf.govnih.gov

Lewis acid catalysis, for example with SnCl₄, has also been reported for three-component reactions that form spirooxindole pyran systems. The Lewis acid coordinates to the carbonyl oxygen of the isatin (B1672199), increasing its electrophilicity and promoting the initial aldol (B89426) or Knoevenagel-type reaction. Current time information in Le Flore County, US.

Table 2: Catalysts in Spiro-Oxane/Pyran Oxindole (B195798) Synthesis

Catalyst Type Example Role in Reaction Cycle Stereocontrol
Organocatalyst Cinchona Alkaloid Thiourea Bifunctional activation of both nucleophile and electrophile. High enantioselectivity through chiral scaffolding.
Lewis Acid Tin(IV) Chloride (SnCl₄) Activates the isatin carbonyl group, accelerating condensation. Generally provides diastereoselectivity but not enantioselectivity unless a chiral ligand is used.

This interactive table summarizes different catalytic approaches.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms of spirooxindole formation that are often inaccessible through experimental means alone. beilstein-journals.org For reactions involving 5-chloroisatin derivatives, DFT calculations can be used to:

Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. For instance, in 1,3-dipolar cycloadditions, DFT can predict the regioselectivity (e.g., ortho vs. meta) and stereoselectivity (e.g., endo vs. exo) by comparing the activation energies of the different possible transition states. beilstein-journals.org

Analyze Transition State (TS) Geometries: The geometry of the transition state reveals the nature of bond-forming and bond-breaking processes. For cycloaddition reactions, calculations can show whether the process is concerted and synchronous (bonds form simultaneously) or asynchronous (bonds form at different rates).

Understand Catalyst-Substrate Interactions: In catalyzed reactions, computational models can detail how a catalyst interacts with the substrates. This includes identifying key hydrogen bonds or coordination interactions that are responsible for lowering the activation energy and inducing stereoselectivity.

Evaluate Electronic Effects: DFT studies can quantify the electronic impact of substituents, such as the chloro group at the 5-position of the isatin ring. The analysis of molecular orbitals (HOMO-LUMO gaps) and charge distribution helps explain the reactivity and selectivity observed experimentally. beilstein-journals.org

For example, a theoretical study on the 1,3-dipolar cycloaddition of a 5-chloroisatin derivative confirmed that the reaction proceeds with complete regioselectivity, and the calculated results were consistent with experimental data. beilstein-journals.org Such studies are invaluable for rationalizing observed outcomes and for the predictive design of new, more efficient synthetic routes to complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous stereochemical assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the chloro-substituted indole (B1671886) ring and the aliphatic protons of the oxane ring. The aromatic region would likely show a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7, with coupling constants typical for ortho and meta relationships. The NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift. The protons of the oxane ring would present as a more complex set of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals would include those for the carbonyl carbon (C2) of the oxindole (B195798) ring, the spiro carbon (C3), and the carbons of the aromatic ring, with the carbon bearing the chlorine atom (C5) showing a characteristic chemical shift. The carbons of the oxane ring would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from analogous compounds and may vary from experimental values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH ~8.0-9.0 (br s) -
C2 - ~175-180
C3 - ~45-55
C4 ~7.5-7.8 (d) ~125-130
C5 - ~128-132
C6 ~7.0-7.3 (dd) ~120-125
C7 ~6.8-7.1 (d) ~110-115
C3a - ~135-140
C7a - ~140-145
Oxane CH₂ ~3.5-4.5 (m) ~60-70

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the aromatic and oxane ring systems. For instance, correlations would be observed between the adjacent aromatic protons (H4-H6, H6-H7) and between the geminal and vicinal protons of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons, such as the spiro center (C3) and the carbonyl carbon (C2), by observing correlations from nearby protons. For example, correlations from the oxane protons to the spiro carbon (C3) would confirm the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the spiro center. NOE correlations between protons on the oxindole and oxane rings can help to define the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula, C₁₂H₁₂ClNO₂. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. Subsequent fragmentation would likely involve the loss of small molecules or radicals, providing clues to the structure. A plausible fragmentation pathway could involve the cleavage of the oxane ring or the loss of CO from the oxindole moiety. The study of mass spectra of related indole derivatives suggests that fragmentation often involves the indole ring system. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Note: The fragmentation pattern is a prediction based on general principles and data from similar compounds.

m/z (Predicted) Ion
237/239 [M]⁺
209/211 [M - CO]⁺
180/182 [M - C₃H₅O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the oxindole ring, as well as C-O stretching from the oxane ring and C-Cl stretching.

Table 3: Predicted IR Absorption Frequencies for this compound Note: These are predicted values based on data from analogous compounds.

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3200-3300
C=O Stretch (Amide) 1700-1730
C=C Stretch (Aromatic) 1600-1620
C-O Stretch (Ether) 1050-1150

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction analysis would unequivocally establish the stereochemistry at the spiro C3 atom.

The crystal structure would also reveal details about the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding involving the N-H group of the oxindole ring. The crystallographic data for a related brominated spirooxindole derivative revealed a triclinic crystal system, which provides a reference for what might be expected for the chloro-analog. researchgate.net

Table 4: Representative Crystallographic Parameters from a Related Spirooxindole Derivative Note: This data is from a related bromo-substituted spirooxindole and is for illustrative purposes only.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.8333
b (Å) 12.8151
c (Å) 17.1798
α (°) 77.317
β (°) 74.147
γ (°) 66.493
Volume (ų) 2280.0

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are particularly useful for determining the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. VCD is well-suited for studying complex molecules and can provide detailed structural information in solution. ru.nl

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum is characteristic of the molecule's stereochemistry and can be used in a similar manner to VCD, by comparing experimental and calculated spectra, to assign the absolute configuration.

For this compound, which is chiral due to the spiro center, both VCD and ECD would be powerful tools for determining its absolute configuration, especially if a crystalline sample for X-ray analysis is not available.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and stability of molecules. For spirooxindole derivatives, DFT calculations are instrumental in understanding reactivity, molecular orbital energies, and charge distribution.

Theoretical studies on related spirooxindole structures often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometry and compute electronic parameters. researchgate.netsemanticscholar.org Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electron Density Theory (MEDT) has also been applied to understand the reactivity in reactions forming spirooxindoles, such as [3+2] cycloadditions. semanticscholar.orgnih.gov These studies analyze the changes in electron density throughout a reaction pathway to explain mechanisms and selectivity. nih.gov For 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, the chlorine atom at the 5-position of the indole (B1671886) ring is expected to significantly influence the electronic properties. As an electron-withdrawing group, it can modulate the electron density across the aromatic system, affecting the HOMO-LUMO gap and the molecule's electrostatic potential.

Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge distribution and intramolecular interactions. It helps in understanding the stabilization energy associated with electron delocalization from donor to acceptor orbitals. semanticscholar.org Hirshfeld surface analysis can further reveal the nature and extent of intermolecular interactions that contribute to crystal stability. mdpi.com For instance, in similar chlorinated spirooxindoles, contacts involving chlorine atoms (e.g., Cl…H, Cl…C) play a significant role in the molecular packing. mdpi.com

ParameterTypical Calculated Value for SpirooxindolesSignificance
HOMO-LUMO Energy Gap 4-5 eVIndicates chemical reactivity and stability
Dipole Moment 3-5 DebyeMeasures molecular polarity
NBO Charge on Cl Atom ~ -0.004 eShows the partial charge and electronic influence
Stabilization Energy E(2) Varies (e.g., >10 kcal/mol)Quantifies intramolecular charge transfer interactions

Conformational Analysis and Energy Landscapes

The rigid spirocyclic core of this compound limits its conformational flexibility, yet subtle variations in the geometry of the oxane ring and the relative orientation of substituents can exist. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface that connects them.

Computational methods, including molecular dynamics (MD) simulations and systematic conformational searches, are used to explore the conformational space. rsc.org The resulting conformers are then typically optimized using DFT or other quantum mechanical methods to determine their relative energies and populations at a given temperature. The collection of these conformers and the energy barriers between them constitutes the molecule's energy landscape. chemrxiv.org The topology of this landscape is dictated by both intramolecular forces (like steric hindrance and hydrogen bonding) and interactions with the surrounding solvent environment. chemrxiv.org

For spiro-fused ring systems, specific conformations such as chair, boat, or twist-boat for the six-membered oxane ring are analyzed. In related spiro[indole-piperidine] systems, it has been shown that chemical modifications, such as N-methylation, can act as a "conformational switch," inverting the relative conformation of the heterocyclic ring. nih.gov In this compound, the preferred conformation would seek to minimize steric clashes between the oxane ring and the indole moiety, leading to a landscape with a few low-energy, highly populated conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For mechanistic research, QSAR models can provide valuable hypotheses about the molecular features essential for a compound's function, without predicting specific dosages.

In the context of spirooxindoles, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often performed. These methods build a statistical model based on a set of aligned molecules with known activities. The model identifies regions in 3D space where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with activity.

For a series of spirooxindole derivatives, a QSAR model might reveal that:

An electron-withdrawing group (like the chloro group at position 5) in a specific region enhances activity, suggesting an important electronic interaction with the target.

A bulky substituent is favored in one area but disfavored in another, mapping out the shape of the binding pocket.

A hydrogen bond donor or acceptor is crucial at a particular position, indicating a key interaction with a specific amino acid residue in the target protein.

QSAR studies on dispiroindole derivatives have successfully generated statistically significant models (r² > 0.8) that highlight the importance of specific descriptors in determining antitumor properties. nih.gov Such models for compounds including this compound could help in understanding how the chloro-substituent and the oxane ring contribute to its mechanism of action, guiding the design of more potent and selective analogues. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions in Mechanistic Research

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This technique is crucial for forming mechanistic hypotheses by visualizing how a compound like this compound might interact with a biological target at the atomic level.

The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity for different poses. Spirooxindole derivatives have been docked into various targets, including the MDM2-p53 binding pocket and cyclin-dependent kinase 2 (CDK2), to explore their anticancer mechanisms. rsc.orgresearchgate.net

A typical docking study would reveal:

Binding Energy: A negative value indicating the predicted stability of the ligand-protein complex.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues. For example, the lactam carbonyl of the oxindole (B195798) core is a common hydrogen bond acceptor.

Binding Pose: The most probable 3D orientation of the ligand within the active site.

For this compound, docking simulations could show the 5-chloro group forming halogen bonds or fitting into a specific hydrophobic pocket, while the oxane oxygen might act as a hydrogen bond acceptor. These insights are fundamental to understanding the structural basis of the compound's activity and for rational drug design. nih.gov

Interaction TypePotential Residues InvolvedSignificance for Binding
Hydrogen Bonding Asp, Glu, Gln, Ser, ThrProvides specificity and strength
Hydrophobic Interactions Leu, Ile, Val, Phe, TrpContributes to overall binding affinity
Halogen Bonding (from Cl) Backbone carbonyls, Ser, ThrDirectional interaction enhancing affinity
π-π Stacking Phe, Tyr, Trp, HisStabilizes binding of aromatic rings

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, serving as a powerful tool for structure verification and interpretation of experimental data. researchgate.net Methods such as Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Independent Atomic Orbital (GIAO) for NMR spectra are commonly used. mdpi.comresearchgate.net

NMR Spectroscopy: The GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a robust method for confirming the compound's structure, including its stereochemistry at the spiro center. news-medical.net Excellent correlations between calculated and experimental chemical shifts are often achieved. mdpi.com

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. nih.gov This involves calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals. epj-conferences.org The results provide the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption band. These predictions help in assigning the electronic transitions observed in the experimental UV-Vis spectrum, such as π→π* transitions within the indole aromatic system and n→π* transitions involving the carbonyl group. semanticscholar.org

Spectroscopic ParameterComputational MethodInformation Gained
¹H, ¹³C Chemical Shifts (δ) DFT/GIAOConfirmation of atomic connectivity and chemical environment
Absorption Wavelength (λmax) TD-DFTPrediction of electronic transitions and color
Vibrational Frequencies (cm⁻¹) DFTAssignment of IR and Raman spectral bands

Exploration of Biological Activities and Mechanistic Elucidation of 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One and Analogues

In Vitro Studies on Cellular Targets and Signaling Pathways

In vitro studies on analogues of 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one have identified several key cellular targets and signaling pathways that are modulated by this class of compounds. These studies have primarily focused on their potential as anti-cancer agents.

Modulation of Specific Protein Functions (e.g., Enzyme Inhibition, Receptor Binding)

Research has shown that 5-chloro-spirooxindole analogues can modulate the function of critical proteins involved in cancer progression. One notable example is the inhibition of the Mdm2-p53 interaction by a 5-chloro-spiro[indoline-3,2'-pyrrolidin]-2-one derivative. This compound, referred to as G613, has been shown to restore the function of the p53 tumor suppressor protein by preventing its degradation mediated by Mdm2. nih.gov Molecular docking studies have further supported this, indicating that G613 binds to the p53 binding pocket of Mdm2, similar to known Mdm2 inhibitors like Nutlin-3. nih.gov

Furthermore, other 5-chloro-indole derivatives have demonstrated potent inhibitory activity against key enzymes in cell signaling pathways, such as the epidermal growth factor receptor (EGFR) and BRAF kinase. nih.govmdpi.com For instance, certain 5-chloro-indole-2-carboxylate derivatives have been shown to inhibit both wild-type EGFR and its mutated form, EGFRT790M, which is associated with resistance to some cancer therapies. nih.govresearchgate.net

Compound AnalogueTargetIC50/GI50Reference
5-chloro-indole-2-carboxylate derivative (3e)EGFR68 nM mdpi.com
5-chloro-indole-2-carboxylate derivative (3b)EGFR74 nM mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)EGFRT790M9.5 ± 2 nM nih.govresearchgate.net
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g)EGFRT790M11.9 ± 3 nM nih.govresearchgate.net
Pyrazino[1,2-a]indol-1(2H)-one derivative (V)BRAFV600E0.1 µM nih.gov

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

A significant mechanism of action for 5-chloro-spirooxindole analogues is the induction of apoptosis, or programmed cell death, in cancer cells. The Mdm2 inhibitor G613, for example, triggers apoptosis in breast cancer cells by stabilizing p53. nih.gov This leads to the upregulation of pro-apoptotic proteins such as Bax, Pumaα, and Noxa. nih.gov

Other 5-chloro-indole derivatives have been shown to induce apoptosis through the activation of caspases. nih.govresearchgate.net For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been found to significantly increase the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway, respectively. nih.govresearchgate.net These compounds also modulate the levels of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2. nih.govresearchgate.net

Flow cytometry analyses of spiro-3-indolin-2-one derivatives have confirmed their ability to induce both apoptosis and necrosis in cancer cell lines. nih.gov

Compound AnalogueCellular ProcessKey FindingsReference
5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl) ethoxy) benzoyl) spiro[indoline-3,2'-pyrrolidin]-2-one (G613)ApoptosisUpregulation of Bax, Pumaα, and Noxa. nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)Caspase-3 Activation560.2 ± 5.0 pg/mL (vs. 503.2 ± 4.0 pg/mL for staurosporine). nih.govresearchgate.net
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g)Caspase-3 Activation542.5 ± 5.0 pg/mL. nih.govresearchgate.net
Spiro-3-indolin-2-one derivatives (6l and 6m)Apoptosis and NecrosisConfirmed by flow cytometry in MCF7 cells. news-medical.net

Identification of Molecular Binding Sites

Molecular docking studies have been instrumental in identifying the putative binding sites of 5-chloro-spirooxindole analogues on their protein targets. For the Mdm2 inhibitor G613, docking studies revealed that it fits into the p53-binding pocket of Mdm2. nih.gov

In the case of EGFR inhibitors, docking studies of 5-chloro-indole derivatives have shown that the 5-chloro-indolyl moiety inserts deep into the hydrophobic pocket of the enzyme's active site. nih.gov The indolyl NH group is predicted to form a hydrogen bond with the amino acid residue Asp855. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies on various spiro-3-indolin-2-one derivatives have provided insights into the chemical features that govern their biological activity. For instance, in a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, it was observed that chloro-substituted indolyl-containing compounds generally exhibited higher anti-pancreatic cancer efficacy than their unsubstituted counterparts. nih.gov Furthermore, compounds with a chlorophenyl group were found to be more potent than those with a fluorophenyl group. nih.gov

Investigation of Anti-Proliferative Mechanisms in Cancer Cell Lines (excluding clinical trial data)

The anti-proliferative activity of 5-chloro-spirooxindole analogues has been demonstrated in a variety of cancer cell lines. The Mdm2 inhibitor G613 has shown growth inhibitory activity in breast cancer cells. nih.govresearchgate.net

A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has demonstrated promising anti-proliferative properties against human cancer cell lines including MCF7 (breast), HCT116 (colorectal), A431 (skin), and PaCa2 (pancreatic). nih.gov Notably, some of these compounds exhibited greater efficacy than the standard chemotherapeutic agents sunitinib (B231) and 5-fluorouracil. nih.gov

Compound AnalogueCancer Cell LineIC50 (µM)Reference
Compound 6mMCF73.597 nih.gov
Compound 6lMCF73.986 nih.gov
Compound 6mHCT1163.2 news-medical.net
Compound 6mA4312.434 nih.gov
Compound 6jPaCa-28.830 nih.gov
Compound 6kPaCa-28.830 nih.gov

Examination of Neurodegenerative Disease-Relevant Target Modulation (e.g., Cholinesterase Inhibition)

While the primary focus of research on 5-chloro-spirooxindole analogues has been on their anti-cancer properties, some studies have explored their potential in the context of neurodegenerative diseases. Spirooxindole derivatives have been investigated as cholinesterase inhibitors, which are a class of drugs used to treat Alzheimer's disease. nih.gov

One study on spiro-3-indolin-2-one derivatives found that a compound containing a fluorophenyl group (6g) was the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 2.5 µM and 3.2 µM, respectively. news-medical.net This suggests that the spirooxindole scaffold could be a promising starting point for the development of new treatments for neurodegenerative disorders.

Antimicrobial Mechanism Research (e.g., Antibacterial, Antifungal, Antiviral)

The unique three-dimensional structure of spirooxindoles has identified them as privileged scaffolds in the search for new antimicrobial agents. nih.govnih.gov Research into their mechanisms of action reveals a variety of ways these compounds combat microbial threats, from inhibiting essential bacterial enzymes to blocking viral entry into host cells. While many studies focus on initial antimicrobial assessments, deeper investigations into their modes of action are ongoing. nih.gov

Antibacterial Mechanism Research

The antibacterial activity of spirooxindole analogues has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for some related spiro heterocyclic compounds, such as thiazolidinone derivatives, is thought to involve the inhibition of key bacterial enzymes. Specifically, these compounds may interact with the MurB enzyme, which plays a crucial role in the biosynthesis of the peptidoglycan polymer essential for the bacterial cell wall. niscpr.res.in Inhibition of this process disrupts cell wall integrity, leading to bacterial cell death.

Studies on spirooxindole alkaloids isolated from the fungus Penicillium brefeldianum have identified compounds with activity against phytopathogenic bacteria. For example, spirobrefeldin C and 12β-hydroxyverruculogen TR-2 showed weak antibacterial effects against Dickeya zeae EC1. nih.gov Another study focusing on spiro-4H-pyran derivatives highlighted a compound, 5d, which contains a spiro[aminopyran-indole] core with a cytosine-like moiety. This compound showed significant activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, suggesting that the combination of the indole (B1671886) and cytosine-like rings confers notable antibacterial efficacy. nih.gov

Table 1: Antibacterial Activity of Selected Spirooxindole Analogues

CompoundTarget OrganismActivity (MIC)Reference
Spirobrefeldin CDickeya zeae EC1~100 µM nih.gov
12β-hydroxyverruculogen TR-2Dickeya zeae EC1~100 µM nih.gov
Compound 5d (spiro[aminopyran-indole] derivative)Staphylococcus aureus (clinical isolate)32 µg/mL nih.gov
Compound 5d (spiro[aminopyran-indole] derivative)Streptococcus pyogenes (clinical isolate)64 µg/mL nih.gov

Antifungal Mechanism Research

The antifungal mechanisms of spirooxindole analogues are also a subject of investigation. Certain spirooxindole alkaloids have been found to inhibit the dimorphic switch in pathogenic fungi, a key process for their virulence. nih.govfrontiersin.org Specifically, 12α-hydroxyverruculogen TR-2, isolated from Penicillium brefeldianum, displayed moderate inhibitory activity against the dimorphic transition of Sporisorium scitamineum, a pathogenic smut fungus. nih.govfrontiersin.org

Research into other synthesized spirooxindole derivatives has shown notable antifungal activity against Candida albicans. researchgate.net A study evaluating 16 different spirooxindole derivatives found that compounds designated SD11, SD12, SD13, and SD2 exhibited impressive activity against this fungal pathogen. researchgate.net The mechanism for some antifungal agents involves the inhibition of respiratory chain dehydrogenase activity and the disruption of cellular membrane integrity, leading to fungal cell death. mdpi.com

Table 2: Antifungal Activity of Selected Spirooxindole Analogues

CompoundTarget OrganismActivity (MIC)Reference
12α-hydroxyverruculogen TR-2Sporisorium scitamineum25 µM nih.govfrontiersin.org
Spirooxindole Derivative SD2Candida albicans250 µg/mL researchgate.net
Spirooxindole Derivative SD11Candida albicans400 µg/mL researchgate.net
Spirooxindole Derivative SD12Candida albicans400 µg/mL researchgate.net
Spirooxindole Derivative SD13Candida albicans400 µg/mL researchgate.net

Antiviral Mechanism Research

Spirooxindoles have emerged as a promising class of compounds for antiviral drug development, with research demonstrating activity against a range of viruses including coronaviruses and Dengue virus. nih.govmdpi.comacs.org The mechanisms of action are often targeted at specific viral processes.

Against SARS-CoV-2, the virus responsible for COVID-19, spirooxindole derivatives have been investigated as inhibitors of two key targets: the viral main protease (M-pro) and the interaction between the viral spike protein and the human ACE2 receptor. researchgate.net One study on spirofused tetrahydroisoquinoline–oxindole (B195798) hybrids found a compound that could block the SARS-CoV-2 spike/ACE2 fusion with a 50% inhibitory concentration (IC₅₀) of 3.6 µM. researchgate.net Another investigation into spirooxindole-based phenylsulfone cycloadducts identified compounds with potent activity against both SARS-CoV-2 and MERS-CoV. nih.gov For instance, compounds 4c and 4e were the most active against SARS-CoV-2, while compounds 4i and 4d were most effective against MERS-CoV. nih.gov

Other spirooxindole analogues have shown promising antiviral properties against Dengue virus (DENV) by acting as potent inhibitors of the viral NS4B protein. nih.govacs.org A series of spiro[ nih.govmdpi.comacs.orgtriazolo [4,5-b]pyridine-7,3′-indolines] revealed compounds with significant activity against DENV infection, with one analogue achieving an IC₅₀ of 0.035 µM. mdpi.com

Table 3: Antiviral Activity of Selected Spirooxindole Analogues

Compound/Analogue ClassTarget Virus/MechanismActivity (IC₅₀)Reference
Spirofused tetrahydroisoquinoline–oxindole hybridSARS-CoV-2 Spike/ACE2 Fusion3.6 µM researchgate.net
Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] analogueSARS-CoV-27.687 µM mdpi.com
Spirooxindole-based phenylsulfone (Compound 4c)SARS-CoV-217 µM nih.gov
Spirooxindole-based phenylsulfone (Compound 4e)SARS-CoV-218 µM nih.gov
Spirooxindole-based phenylsulfone (Compound 4i)MERS-CoV11 µM nih.gov
Spirooxindole-based phenylsulfone (Compound 4d)MERS-CoV23 µM nih.gov
Spiro[ nih.govmdpi.comacs.orgtriazolo [4,5-b]pyridine-7,3′-indoline] analogueDengue Virus (DENV)0.035 µM mdpi.com

Chemical Reactivity and Further Derivatization of 5 Chloro 1h Spiro Indole 3,4 Oxane 2 One

Functionalization of the Indole (B1671886) and Oxane Moieties

The indole and oxane portions of the molecule are prime targets for functionalization, allowing for the introduction of a wide range of substituents and the modulation of the compound's physicochemical properties.

The indole nitrogen (N-H) of the oxindole (B195798) core is a key site for derivatization. Due to the presence of the adjacent carbonyl group, the N-H proton is acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation and N-arylation reactions. For instance, reactions with alkyl halides, tosylates, or other alkylating agents in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) would be expected to yield N-alkylated products. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for N-arylation using aryl halides or triflates. These reactions are well-documented for a wide range of indole and oxindole substrates. nih.govresearchgate.net

Electrophilic substitution reactions on the aromatic part of the indole ring, while less common for oxindoles due to the deactivating effect of the carbonyl group, could potentially occur under forcing conditions. The directing effects of the existing chloro and spiro-oxane substituents would influence the position of substitution. researchgate.netquimicaorganica.org

Ring-Opening and Ring-Closing Reactions of the Spiro[indole-3,4'-oxane] System

The spirocyclic nature of the molecule imparts a degree of ring strain that can be exploited in ring-opening reactions. Lewis acid catalysis is a common strategy to activate spiro-fused heterocyclic systems towards nucleophilic attack. researchgate.netnih.gov For example, treatment of analogous spiro-epoxyoxindoles and spiro-aziridine oxindoles with Lewis acids generates a reactive intermediate that can be trapped by various nucleophiles, leading to the opening of the spiro-ring and the formation of C3-functionalized oxindoles. researchgate.netnih.gov It is conceivable that under strong Lewis acidic conditions, the oxane ring of 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one could undergo a similar ring-opening process. The regioselectivity of such a reaction would be influenced by the stability of the resulting carbocationic intermediates.

Conversely, ring-closing reactions are fundamental to the synthesis of the spiro[indole-3,4'-oxane] system itself. One plausible synthetic route involves a Prins-type cyclization. nih.gov For instance, the reaction of an appropriate homoallylic alcohol derivative of a 5-chlorooxindole (B32874) with an aldehyde or ketone in the presence of a Lewis acid could lead to the formation of the spiro-tetrahydropyran ring. Multicomponent reactions are also a powerful tool for the construction of complex spirooxindoles, where several starting materials are combined in a one-pot synthesis to generate the final spirocyclic product. nih.govnih.gov

Transformations Involving the Halogen Substituent

The chlorine atom at the 5-position of the indole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.orglibretexts.orgwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for the diversification of the this compound scaffold.

The Suzuki-Miyaura coupling, for instance, would enable the reaction of the 5-chloro substituent with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at this position. nobelprize.orglibretexts.org Similarly, the Buchwald-Hartwig amination would allow for the coupling of various amines, anilines, or other nitrogen-containing nucleophiles to form 5-aminoindole (B14826) derivatives. nih.govresearchgate.net Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and the Stille coupling with organostannanes, could also be employed to further functionalize the 5-position of the indole ring. The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions to ensure compatibility with the other functional groups present in the molecule.

Development of Libraries of Spiro[indole-3,4'-oxane]-2-one Derivatives for Mechanistic Exploration

The development of a library of derivatives based on the this compound scaffold would be a valuable tool for exploring reaction mechanisms and structure-activity relationships. Combinatorial synthesis strategies, often employing multicomponent reactions, are well-suited for the rapid generation of a diverse set of compounds from a common core structure. acs.orgnih.gov

The synthesis and analysis of such a library would provide valuable insights into the mechanistic details of the reactions involving this spirooxindole system. For example, kinetic studies on the ring-opening reactions of different derivatives could help to elucidate the role of various substituents in stabilizing reaction intermediates. Furthermore, the systematic variation of the molecular structure would be instrumental in understanding the factors that govern the regio- and stereoselectivity of these transformations. mdpi.comrsc.orgnih.govmdpi.com

Below are interactive data tables summarizing potential derivatization reactions based on the reactivity of analogous compounds.

Table 1: Potential N-Functionalization Reactions of the Indole Moiety

Electrophile/Coupling PartnerReaction TypePotential ProductReagents and Conditions (Analogous Systems)Reference
Alkyl Halide (e.g., CH₃I)N-Alkylation5-Chloro-1-methyl-1H-spiro[indole-3,4'-oxane]-2-oneNaH, THF nih.gov
Aryl Bromide (e.g., PhBr)N-Arylation (Buchwald-Hartwig)5-Chloro-1-phenyl-1H-spiro[indole-3,4'-oxane]-2-onePd catalyst, ligand, base researchgate.net

Table 2: Potential Transformations of the Halogen Substituent

ReagentReaction TypePotential ProductReagents and Conditions (Analogous Systems)Reference
Phenylboronic AcidSuzuki-Miyaura Coupling5-Phenyl-1H-spiro[indole-3,4'-oxane]-2-onePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O nobelprize.orglibretexts.org
AnilineBuchwald-Hartwig Amination5-(Phenylamino)-1H-spiro[indole-3,4'-oxane]-2-onePd catalyst, ligand, base nih.govresearchgate.net
PhenylacetyleneSonogashira Coupling5-(Phenylethynyl)-1H-spiro[indole-3,4'-oxane]-2-onePdCl₂(PPh₃)₂, CuI, Et₃N wikipedia.org

Conclusion and Future Research Directions

Summary of Current Research on 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one and Related Structures

Direct research specifically focused on this compound is not extensively detailed in publicly available literature. However, the broader family of halogenated spirooxindoles has garnered significant scientific attention for its potent and diverse biological activities, particularly in oncology. researchgate.netresearchgate.net The presence of a halogen, such as the chlorine atom at the 5-position of the indole (B1671886) ring, is known to enhance the therapeutic properties of many drug candidates by improving binding affinity to target proteins and favorably altering pharmacokinetic profiles. researchgate.netresearchgate.net

Research on structurally related spirooxindoles has demonstrated a wide array of pharmacological effects. These compounds are recognized for their potential as anticancer, antimicrobial, and antiviral agents. nih.govnews-medical.net For instance, halogenated spirooxindoles have been shown to function as multi-target agents by inhibiting kinases, modulating the crucial p53-MDM2 protein-protein interaction, and inducing apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov The core spirooxindole framework is a key feature in several natural products with significant bioactivity, such as spirotryprostatins and maremycin G, which further validates the therapeutic potential of this structural class. news-medical.netnih.gov The synthesis and biological evaluation of various spirooxindole derivatives, where the oxindole (B195798) core is fused to different heterocyclic rings like pyrrolidines, pyrazolines, and piperidines, are active areas of investigation. ijsdr.orgnih.govnih.gov

Emerging Synthetic Strategies for Spirooxindoles

The growing interest in spirooxindoles has driven the development of innovative and efficient synthetic methodologies. A primary goal is the stereoselective synthesis of these complex molecules, as the specific three-dimensional arrangement of atoms is often critical for biological activity. rsc.orgrsc.org

Key Emerging Strategies:

Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a single step to construct complex molecules, thereby saving time, resources, and reducing waste. nih.govingentaconnect.com The 1,3-dipolar cycloaddition reaction, a cornerstone of MCRs, is extensively used to build diverse spiro[pyrrolidine-oxindole] systems. ijsdr.orgresearchgate.net

Catalytic Asymmetric Synthesis: The development of enantioselective methods is a major focus, aiming to produce a single desired stereoisomer. rsc.orgrsc.org This is often achieved using chiral catalysts that control the spatial orientation of the reactants. Strategies frequently employ isatins or alkylidene oxindoles as starting materials, reacting them with various nucleophiles or dipoles in the presence of a catalyst to generate spirooxindoles with high enantiomeric purity. rsc.org

Novel Cyclization Methods: Researchers are continuously exploring new ways to form the spirocyclic ring system. Recent advances include palladium-catalyzed allylic alkylation followed by an intramolecular cyclization, which provides a concise route to spiro[indoline-3,2′-pyrrol]-2-ones. rsc.org

Microwave and Ultrasonic Irradiation: The use of non-conventional energy sources like microwaves and ultrasound can accelerate reaction rates, improve yields, and promote the synthesis of compounds that are difficult to obtain through traditional heating methods. nih.govmdpi.com

Synthetic StrategyDescriptionKey AdvantagesRepresentative Starting Materials
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot synthesis to form a complex product. nih.govingentaconnect.comHigh atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. ingentaconnect.comIsatins, active methylene (B1212753) compounds, amino acids, various aldehydes. ijsdr.orgbeilstein-journals.org
Catalytic Asymmetric Synthesis Uses chiral catalysts to produce a specific enantiomer or diastereomer of the spirooxindole. rsc.orgrsc.orgAccess to stereochemically pure compounds, crucial for biological activity and reducing off-target effects. rsc.orgIsatins, alkylidene oxindoles, nucleophiles, dipolarophiles. rsc.org
Palladium-Catalyzed Cyclizations Involves a palladium-catalyzed intermolecular reaction followed by an intramolecular ring closure. rsc.orgProvides access to novel spirooxindole skeletons under mild conditions. rsc.orgVinyl benzoxazinanones, 3-isothiocyanato oxindoles. rsc.org
Green Chemistry Approaches Employs environmentally benign conditions, such as using water as a solvent or microwave/ultrasonic irradiation. nih.govmdpi.comReduced environmental impact, faster reaction times, often improved yields. mdpi.comIsatins, phenacyl bromides. mdpi.com

Advanced Approaches in Mechanistic Biological Research

Understanding how spirooxindoles exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Modern research employs a combination of experimental and computational techniques to elucidate these mechanisms.

A primary focus is the identification of specific molecular targets. For example, some spirooxindoles are designed to inhibit the interaction between the MDM2 protein and the p53 tumor suppressor, a key pathway in cancer. nih.gov Others function as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. rsc.org

Advanced research techniques include:

Target-Based Screening: Testing compounds against a panel of known biological targets, such as kinases or other enzymes, to identify direct interactions. nih.gov

Cell-Based Assays: Using cancer cell lines to study the effects of compounds on cell proliferation, viability, and morphology. For instance, compounds are evaluated for their ability to induce apoptosis or cause cell cycle arrest, often analyzed by techniques like flow cytometry. nih.govnih.gov

DNA Intercalation Studies: Investigating the ability of certain spirooxindoles to insert themselves between the base pairs of DNA, a mechanism that can disrupt DNA replication and lead to cancer cell death. nih.gov

Western Blotting: A technique used to detect and quantify specific proteins within a cell, allowing researchers to see if a compound affects the levels of key signaling proteins involved in cancer pathways (e.g., EGFR, VEGFR-2). nih.gov

Prospects for Computational Design and Materials Science Applications (excluding human trials)

The future of spirooxindole research is increasingly intertwined with computational methods, which accelerate the discovery and optimization process.

Computational Drug Design:

Molecular Docking and Dynamics: These simulation techniques are used to predict how a spirooxindole molecule will bind to the active site of a target protein. rsc.orgnih.gov By analyzing these interactions, chemists can rationally design new derivatives with improved potency and selectivity. For example, molecular docking can help explain why certain substitutions on the spirooxindole scaffold lead to better inhibition of a target like cyclin-dependent kinase 2 (CDK2). rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. news-medical.net These models can predict the potency of new, unsynthesized molecules, helping to prioritize which compounds to synthesize and test. news-medical.net

Materials Science Applications:

While the primary focus of spirooxindole research is pharmaceutical, the unique structural properties of spiro compounds offer potential in materials science. mpie.de Their rigid, three-dimensional frameworks could be exploited to create novel materials. nih.gov

Organic Electronics: The defined spatial orientation of functional groups in spiro compounds could be beneficial in designing organic semiconductors or materials for optoelectronic devices, where molecular arrangement is key to performance.

Advanced Polymers: Incorporating spiro-centers into polymer chains can significantly alter the material's properties, potentially leading to polymers with higher thermal stability, improved mechanical strength, or unique optical characteristics.

Functional Materials: Computational materials design can be used to predict the properties of hypothetical materials incorporating spirooxindole scaffolds. mpie.deresearchgate.net By simulating properties at the quantum mechanical level, researchers can explore potential applications in areas like gas storage or catalysis before undertaking complex synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, and how are yields optimized?

  • Methodology : A common approach involves multi-step organic synthesis using PEG-400/DMF solvent systems with CuI catalysis for azide-alkyne cycloaddition reactions. For example, 5-fluoro-indole derivatives are synthesized via click chemistry, achieving 42% yield after purification by flash column chromatography (70:30 ethyl acetate/hexane) . Alternative routes employ hydrolysis under basic conditions (NaOH in ethanol/water) to generate carboxylate intermediates, which are critical for downstream functionalization . Yield optimization relies on solvent choice, catalyst loading (e.g., CuI), and reaction time (e.g., 12-hour stirring for cycloaddition) .

Q. Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C/19F NMR : Assigns proton and carbon environments, confirming substituent positions and spirocyclic connectivity .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and indole NH stretches .
  • TLC and HPLC : Monitors reaction progress and purity (≥90% purity by HPLC with YMC Pack ODS-A columns) .
  • FAB-HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and catalyst systems influence reaction efficiency in spirocyclic indole synthesis?

  • Analysis : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in CuI-catalyzed reactions, while PEG-400 reduces side reactions by stabilizing transition states . Basic hydrolysis (NaOH in ethanol/water) is preferred for carboxylate formation due to controlled pH conditions, minimizing esterification side products . Contradictions in yield (e.g., 42% vs. unquantified yields in other methods) highlight the need for kinetic studies to optimize catalyst-substrate interactions .

Q. What crystallographic and computational insights elucidate the conformational stability of this compound?

  • Methodology :

  • Single-crystal XRD : Reveals intermolecular interactions (e.g., N–H···O hydrogen bonds, C–H···π stacking) that stabilize the spirocyclic structure .
  • DFT Calculations : Predict bond parameters (e.g., bond lengths, angles) and molecular electrostatic potential (MEP) maps, showing agreement with experimental data . For example, DFT-optimized geometries match XRD-derived torsion angles within 2° deviation .

Q. How is this compound functionalized for pharmacological screening, and what in vitro models are used?

  • Methodology :

  • Derivatization : The spirocyclic core is modified via condensation or alkylation to generate analogs (e.g., diarylsulfonylureas) with anticonvulsant or antitumor activity .
  • In vitro assays : Chronic leukemia cell lines (e.g., K562) and peripheral blood mononuclear cells (PBMCs) evaluate cytotoxicity and immunomodulatory effects. IC50 values are determined via MTT assays, with selectivity indices calculated against non-cancerous Vero cells .

Q. What strategies address solubility challenges in pharmacokinetic studies of this compound?

  • Methodology :

  • Co-solvents : DMSO or DMF (≤1% v/v) enhance solubility for in vitro assays, while cyclodextrins or lipid-based formulations are used for in vivo studies .
  • Salt formation : Sodium salts improve aqueous solubility for intravenous administration .

Contradictions and Limitations

  • Synthetic Yields : Variability in reported yields (e.g., 42% vs. unspecified) suggests substrate-specific reactivity, necessitating mechanistic studies .
  • Solubility Data : Limited in vivo solubility data require further formulation optimization .

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